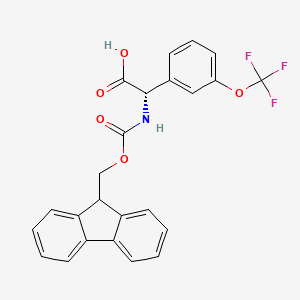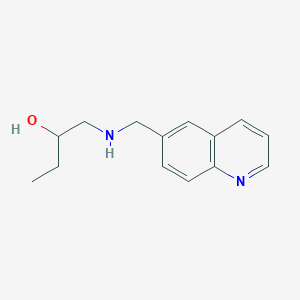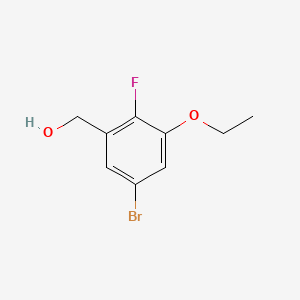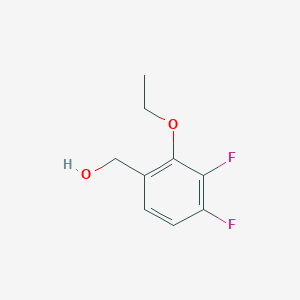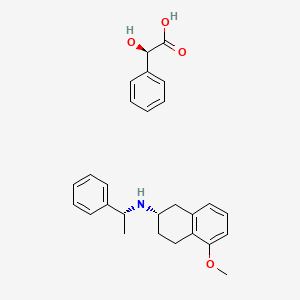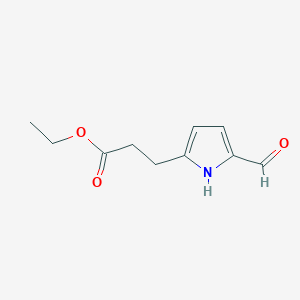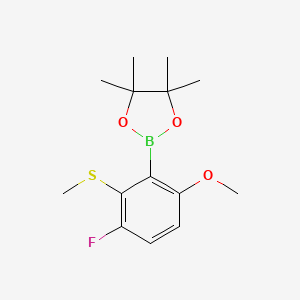![molecular formula C12H12N4O3 B14024020 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1R,4R)-2-Oxa-5-azabicyclo[221]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Introduction of the pyrazolo[1,5-a]pyrimidine moiety: This step may involve cyclization reactions using appropriate reagents and catalysts.
Functional group modifications: Various functional groups are introduced or modified to achieve the final structure, often involving protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied chemical and biological properties.
Bicyclic compounds: Other bicyclic compounds with different ring systems can be compared to highlight the unique features of the 2-oxa-5-azabicyclo[2.2.1]heptane core.
Uniqueness
The uniqueness of 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid lies in its specific combination of a bicyclic structure with a pyrazolo[1,5-a]pyrimidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C12H12N4O3 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O3/c17-12(18)9-4-13-16-2-1-10(14-11(9)16)15-5-8-3-7(15)6-19-8/h1-2,4,7-8H,3,5-6H2,(H,17,18)/t7-,8-/m1/s1 |
InChIキー |
IJCPPARKDUENIZ-HTQZYQBOSA-N |
異性体SMILES |
C1[C@@H]2CN([C@H]1CO2)C3=NC4=C(C=NN4C=C3)C(=O)O |
正規SMILES |
C1C2CN(C1CO2)C3=NC4=C(C=NN4C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)

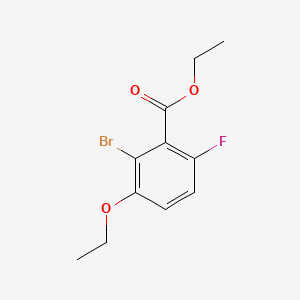

![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
